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Compound of Interest

Compound Name: BVT173187

Cat. No.: B10772753 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the

selective FPR1 inhibitory properties of BVT173187, supported by experimental data and

protocols.

BVT173187 is a small molecule, non-peptide inhibitor demonstrating notable selectivity for the

N-formyl peptide receptor 1 (FPR1) over its close homolog, FPR2.[1] This guide provides a

comprehensive comparison of BVT173187's activity at FPR1 and FPR2, summarizes the

experimental methodologies used to determine this selectivity, and contextualizes its function

within the broader FPR signaling network. To date, there is no publicly available data on the

activity of BVT173187 at FPR3.

Quantitative Selectivity Profile
The inhibitory potency of BVT173187 was determined by assessing its ability to counteract the

effects of specific agonists for FPR1 (fMLF) and FPR2 (WKYMVM) in human neutrophils. The

resulting IC50 values highlight the compound's preference for FPR1.
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Compound Target IC50 (µM)
Fold Selectivity
(FPR2/FPR1)

BVT173187 FPR1 ~1 >10

FPR2 >10

Cyclosporin H

(Reference)
FPR1 ~1 -

FPR2 >10

Table 1: Inhibitory activity of BVT173187 on FPR1 and FPR2. Data extracted from Forsman et

al., Biochemical Pharmacology, 2012.[1]

Experimental Protocols
The selectivity of BVT173187 was established through a series of robust functional assays

using isolated human neutrophils.

Neutrophil Isolation
Human neutrophils were isolated from peripheral blood of healthy donors using a standard

dextran sedimentation and Ficoll-Paque gradient centrifugation method. This procedure yields

a pure population of neutrophils for subsequent functional assays.

Superoxide Anion Production Assay (NADPH-oxidase
activity)
This assay measures a key function of activated neutrophils.

Priming: Isolated neutrophils were primed with TNF-α to enhance their responsiveness.

Inhibition: Neutrophils were pre-incubated with varying concentrations of BVT173187 or a

vehicle control.

Activation: The cells were then stimulated with either the FPR1-specific agonist fMLF or the

FPR2-specific agonist WKYMVM.
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Detection: Superoxide production was measured as the superoxide dismutase-inhibitable

reduction of isoluminol- or luminol-enhanced chemiluminescence.

Analysis: The concentration of BVT173187 that resulted in 50% inhibition of the agonist-

induced superoxide production (IC50) was calculated.

The following diagram illustrates the workflow of the superoxide anion production assay used

to determine the inhibitory activity of BVT173187.
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Experimental workflow for determining BVT173187's inhibitory activity.

FPR Signaling Pathways
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FPR1 and FPR2 are G-protein coupled receptors (GPCRs) that, upon activation by their

respective agonists, initiate a cascade of intracellular signaling events. These pathways are

crucial for the pro-inflammatory and immune-regulatory functions of neutrophils. BVT173187,

by selectively inhibiting FPR1, modulates these downstream effects.

Activation of FPR1 and FPR2 leads to the dissociation of the heterotrimeric G-protein (Gi) into

its α and βγ subunits. Both subunits trigger downstream signaling cascades, including the

activation of phospholipase C (PLC), which leads to an increase in intracellular calcium, and

the activation of the PI3K/Akt and MAPK pathways, which are involved in cell survival,

migration, and superoxide production.

The diagram below outlines the canonical signaling pathways initiated by the activation of

FPR1 and FPR2.
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Simplified signaling pathways of FPR1 and FPR2.

Conclusion
The available data robustly demonstrates that BVT173187 is a selective inhibitor of FPR1 with

at least a 10-fold greater potency for FPR1 over FPR2. This selectivity makes it a valuable tool

for researchers investigating the specific roles of FPR1 in inflammatory and immune
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responses. Further studies are warranted to determine the activity of BVT173187 at FPR3 to

complete its selectivity profile within the FPR family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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